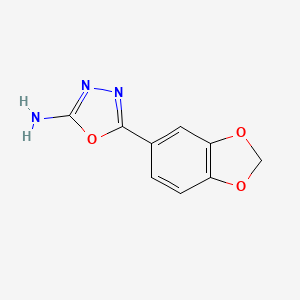

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a chemical compound with the linear formula C9H7N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is characterized by a linear formula of C9H7N3O3 . This suggests that the compound contains nine carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms .科学的研究の応用

Anticancer Activity

The benzodioxolyl-oxadiazol-amine structure has been explored for its potential in anticancer therapy. Compounds with this structure have been synthesized and evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may cause cell cycle arrest at the S phase and induce apoptosis in cancer cells, suggesting a promising avenue for the development of new anticancer agents.

Antifungal Applications

The antifungal profile of related benzodioxol compounds has been investigated, with some derivatives showing potential as new antifungal agents . The ability to synthesize and characterize these compounds using various spectroscopic tools allows for the evaluation of their effectiveness against different fungal strains.

Synthesis of Heteroaryl Moieties

Benzodioxolyl-oxadiazol-amine derivatives have been designed to bear 3-N-fused heteroaryl moieties. These structures are based on the activity of indoles against various cancer cell lines and are synthesized via palladium-catalyzed C-N cross-coupling . This approach opens up possibilities for creating a wide range of heteroaryl compounds with potential therapeutic applications.

Molecular Docking Studies

The structure of benzodioxol derivatives allows for molecular docking studies to be conducted. These studies can predict the interaction between the compound and target proteins, providing insights into the potential therapeutic effects and aiding in the design of more effective drugs .

Density Functional Theory (DFT) Calculations

DFT calculations can be performed on benzodioxol compounds to explore their electronic characteristics. This computational approach helps in understanding the molecular properties and reactivity, which is crucial for the development of new pharmaceuticals .

Design of Antitubulin Agents

The indole nucleus found in some benzodioxol derivatives is a key structural motif in the design of antitubulin agents. These agents target microtubules, causing mitotic blockade and cell apoptosis, and are a leading target for anticancer agents .

Pharmaceutical Crystals

Benzodioxol compounds can be crystallized and studied for their pharmaceutical applications. The crystal structure analysis provides valuable information on the molecular arrangement, which is essential for understanding the compound’s stability and solubility .

Synthesis of Pyrazolyl Thiazole Derivatives

The benzodioxol moiety can be incorporated into the synthesis of pyrazolyl thiazole derivatives. These compounds have been synthesized using microwave irradiation and characterized by NMR, IR, and LCMS data, showcasing the versatility of the benzodioxol structure in medicinal chemistry .

作用機序

Target of Action

Compounds with similar structures have been known to target proteins likeGlycogen synthase kinase-3 beta (GSK-3β) .

Biochemical Pathways

Compounds with similar structures have been known to regulate multiple signaling pathways such asAkt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Result of Action

Compounds with similar structures have been known to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBBDXAHGPAOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230830 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80987-71-9 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)